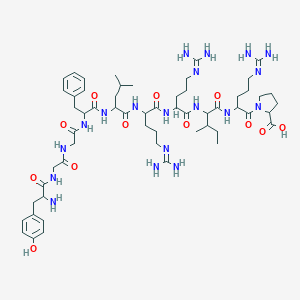

Dynorphin A 1-10

Description

Properties

IUPAC Name |

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAZYWMYTUESNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H91N19O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557408 | |

| Record name | Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylisoleucyl-N~5~-(diaminomethylidene)ornithylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1234.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79994-24-4 | |

| Record name | Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylisoleucyl-N~5~-(diaminomethylidene)ornithylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of Action of Dynorphin A (1-10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Dynorphin A (1-10), a truncated form of the endogenous opioid peptide Dynorphin A. This guide details its interactions with both opioid and non-opioid receptor systems, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Introduction

Dynorphin A is an endogenous opioid peptide that plays a significant role in a variety of physiological and pathological processes, including pain modulation, addiction, and mood regulation. The N-terminal fragment, Dynorphin A (1-10), retains significant biological activity and has been a subject of extensive research to delineate its pharmacological profile. This peptide exhibits a complex mechanism of action, primarily interacting with the kappa-opioid receptor (KOR), but also engaging with other opioid and non-opioid targets, leading to a diverse array of cellular responses.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Dynorphin A and its fragments at various receptors. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Ligand | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |

| Dynorphin A (1-17) | 1.60 ± 0.18 | 1.25 ± 0.12 | 0.05 ± 0.01 | [1] |

| Dynorphin A (1-13) | - | - | - | |

| Dynorphin A (1-10) | ~200 (weaker binding) | ~200 (weaker binding) | ~200 |

Note: Data for Dynorphin A (1-10) is less consistently reported than for the full-length peptide. The provided values are approximations based on available literature and indicate a preference for the KOR, although with lower affinity than the full-length peptide.

Table 2: Functional Activity Data

| Ligand | Assay | Receptor | Parameter | Value | Reference(s) |

| Dynorphin A | [³⁵S]GTPγS Binding | KOR | EC₅₀ | ~1-10 nM | [2] |

| Dynorphin A (1-17) | K⁺ Current Assay | hKOR | EC₅₀ | 0.43 ± 0.08 nM | [1] |

| Dynorphin A (1-17) | K⁺ Current Assay | hMOR | EC₅₀ | 30 ± 5 nM | [1] |

| Dynorphin A (1-17) | K⁺ Current Assay | hDOR | EC₅₀ | 84 ± 11 nM | [1] |

| Dynorphin A (1-10) | NMDA-activated Current Blockade | NMDA Receptor | IC₅₀ | 42.0 μM |

Opioid Receptor-Mediated Mechanism of Action

Dynorphin A (1-10) primarily exerts its opioid effects through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).

Kappa-Opioid Receptor (KOR) Activation and Signaling

Upon binding to the KOR, Dynorphin A (1-10) induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can also lead to the modulation of ion channels, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.

References

- 1. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Function of Dynorphin A (1-10) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynorphin A (1-10), a truncated form of the endogenous opioid peptide Dynorphin A, is a potent and complex neuromodulator within the central nervous system (CNS). Arising from the precursor protein prodynorphin, this decapeptide exerts a wide range of physiological and pathological effects through its interaction with both opioid and non-opioid receptor systems. Primarily recognized as a high-affinity agonist for the kappa opioid receptor (KOR), Dynorphin A (1-10) is implicated in the modulation of pain, mood, addiction, and neuroprotection. However, its functional repertoire extends beyond classical opioid signaling, with significant interactions at NMDA and bradykinin receptors, contributing to excitotoxicity and neuropathic pain under certain conditions. This technical guide provides a comprehensive overview of the endogenous function of Dynorphin A (1-10) in the CNS, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex signaling pathways to aid researchers and drug development professionals in this field.

Receptor Interactions and Binding Affinity

Dynorphin A (1-10) exhibits a distinct binding profile, with a marked preference for the kappa opioid receptor (KOR). However, it also displays measurable affinity for mu (MOR) and delta (DOR) opioid receptors, as well as non-opioid targets. The binding affinities, typically expressed as the inhibition constant (Ki), are crucial for understanding the peptide's selectivity and potential for off-target effects.

| Ligand | Receptor | Ki (nM) | Species/Tissue | Radioligand | Reference |

| Dynorphin A (1-10) derivative | Kappa Opioid Receptor (KOR) | ~200 | Frog brain membranes | [3H]ethylketocyclazocine | [1] |

| Dynorphin A | Kappa Opioid Receptor (KOR) | Nanomolar range | Human (recombinant) | [3H]-diprenorphine | [2] |

| Dynorphin A | Mu Opioid Receptor (MOR) | Nanomolar range | Human (recombinant) | [3H]-diprenorphine | [2] |

| Dynorphin A | Delta Opioid Receptor (DOR) | Nanomolar range | Human (recombinant) | [3H]-diprenorphine | [2] |

Table 1: Opioid Receptor Binding Affinities of Dynorphin A Peptides. This table summarizes the reported binding affinities (Ki) of Dynorphin A and its derivatives for the major opioid receptor subtypes.

Beyond opioid receptors, Dynorphin A (1-10) and its longer counterparts interact with the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor critical for synaptic plasticity and excitotoxicity. This interaction is non-opioid in nature and is implicated in some of the paradoxical, excitatory effects of dynorphins.

| Ligand | Target | IC50 | Experimental System | Effect | Reference |

| Dynorphin A (1-10) | NMDA Receptor | 42.0 µM | Isolated rat trigeminal neurons | Blockade of NMDA-activated current | [3] |

| Dynorphin A (1-17) | NMDA Receptor | 1.65 µM | Acutely dissociated trigeminal neurons | Reduction of NMDA-activated currents | |

| Dynorphin A (1-13) | NMDA Receptor | 1.8 µM | Acutely dissociated trigeminal neurons | Reduction of NMDA-activated currents |

Table 2: Non-Opioid Receptor Interactions of Dynorphin A Peptides. This table presents the inhibitory concentrations (IC50) of various Dynorphin A fragments for the NMDA receptor.

Signaling Pathways

The physiological effects of Dynorphin A (1-10) are mediated through distinct intracellular signaling cascades, depending on the receptor engaged.

Opioid Receptor-Mediated Signaling

Activation of the KOR by Dynorphin A (1-10) initiates a canonical G-protein coupled receptor (GPCR) signaling pathway. The KOR is coupled to inhibitory G-proteins of the Gi/o family.

References

- 1. Dynorphin A activates bradykinin receptors to maintain neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]

The Orchestrated Signaling of Dynorphin A (1-10): A Technical Guide for Researchers

An In-depth Exploration of its Canonical and Non-Canonical Pathways for Researchers, Scientists, and Drug Development Professionals.

Dynorphin A (1-10), a truncated form of the endogenous opioid peptide Dynorphin A, plays a significant role in a multitude of physiological and pathological processes, including pain, addiction, and mood regulation. Its complex signaling profile, mediated through both opioid and non-opioid receptors, presents a compelling area of study for the development of novel therapeutics. This technical guide provides a comprehensive overview of the signaling pathways activated by Dynorphin A (1-10), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Cascade: The Kappa-Opioid Receptor

The primary target of Dynorphin A (1-10) is the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily. The interaction of Dynorphin A (1-10) with KOR initiates a cascade of intracellular events, primarily through the coupling to inhibitory G-proteins of the Gi/o family.

Upon binding, Dynorphin A (1-10) induces a conformational change in the KOR, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effector systems.

The principal downstream effects of KOR activation by Dynorphin A (1-10) include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of MAPK signaling cascades, such as the extracellular signal-regulated kinase (ERK), which can influence gene expression and long-term cellular changes.

Following activation, the KOR is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment serves a dual purpose: it mediates receptor desensitization and internalization, and it can also initiate G-protein-independent signaling cascades. The balance between G-protein-mediated and β-arrestin-mediated signaling, known as biased agonism, is a critical area of research in opioid pharmacology.

Beyond the Kappa-Opioid Receptor: Non-Canonical Signaling

Dynorphin A (1-10) also exhibits biological activity through mechanisms independent of opioid receptors. These non-canonical pathways contribute to its complex pharmacological profile and are crucial to consider in drug development.

-

NMDA Receptor Blockade: Dynorphin A (1-10) can directly block N-methyl-D-aspartate (NMDA) receptor-activated currents.[1] This interaction is non-competitive and voltage-independent, and it may contribute to the modulation of synaptic plasticity and excitotoxicity.

-

Bradykinin Receptor Activation: There is evidence to suggest that dynorphins can activate bradykinin receptors, leading to pro-nociceptive (pain-promoting) effects. This action is independent of the N-terminal tyrosine residue required for opioid receptor activity.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative parameters that define the interaction of Dynorphin A (1-10) with opioid receptors and its functional consequences.

Table 1: Receptor Binding Affinities (Ki) of Dynorphin A (1-10)

| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| Kappa (KOR) | [³H]diprenorphine | hKOR-transfected cells | 0.05 ± 0.01 | [2] |

| Mu (MOR) | [³H]diprenorphine | hMOR-transfected cells | 1.60 ± 0.18 | [2] |

| Delta (DOR) | [³H]diprenorphine | hDOR-transfected cells | 1.25 ± 0.12 | [2] |

Table 2: Functional Potencies (EC50/IC50) and Efficacy (Emax) of Dynorphin A (1-10)

| Assay | Receptor | Cell Line | Parameter | Value (nM) | Emax (%) | Reference |

| [³⁵S]GTPγS Binding | KOR | Mouse Striatum | EC50 | ~1000 | N/A | [3] |

| Adenylyl Cyclase Inhibition | KOR | CHO-rKOR | IC50 | 36.4 | 71.4 | |

| β-arrestin 2 Recruitment | KOR | HEK293 | EC50 | 116 ± 39 | 100 | |

| NMDA Current Blockade | NMDA-R | Rat Trigeminal Neurons | IC50 | 42,000 | N/A |

N/A: Not available in the cited literature. Note that values can vary depending on the specific experimental conditions and cell lines used.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments used to characterize the signaling of Dynorphin A (1-10).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).

-

Radioligand (e.g., [³H]diprenorphine).

-

Dynorphin A (1-10).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Dynorphin A (1-10). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radioactive competing ligand).

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of Dynorphin A (1-10) that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Materials:

-

Cell membranes expressing the KOR and associated G-proteins.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (GDP).

-

Dynorphin A (1-10).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Incubation: In a microplate, combine the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of Dynorphin A (1-10). Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

-

Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Filtration and Washing: As described for the radioligand binding assay.

-

Quantification: As described for the radioligand binding assay.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the concentration of Dynorphin A (1-10) and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the recruitment of β-arrestin to the activated receptor, often using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression plasmids for KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Transfection reagent.

-

Cell culture medium.

-

Dynorphin A (1-10).

-

BRET substrate (e.g., coelenterazine h).

-

Luminometer capable of dual-wavelength detection.

Procedure:

-

Cell Transfection: Co-transfect the cells with the KOR-Rluc and β-arrestin-YFP plasmids.

-

Cell Plating: Plate the transfected cells in a white, clear-bottom microplate and allow them to adhere and express the fusion proteins.

-

Agonist Stimulation: Add varying concentrations of Dynorphin A (1-10) to the cells.

-

Substrate Addition: Add the BRET substrate to the wells.

-

Signal Detection: Immediately measure the luminescence at two wavelengths corresponding to the emission peaks of the donor and acceptor molecules using a luminometer.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of Dynorphin A (1-10) and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

Dynorphin A (1-10) orchestrates a complex signaling symphony through its interactions with the kappa-opioid receptor and other non-opioid targets. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is paramount for the rational design of novel therapeutics targeting the dynorphin system. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate signaling landscape of this potent endogenous peptide.

References

The Structural Blueprint of Dynorphin A (1-10): A Guide to its Structure-Activity Relationship

For Immediate Release

This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of dynorphin A (1-10), a truncated form of the endogenous opioid peptide dynorphin A. This document is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and the design of novel analgesics and therapeutics targeting the kappa opioid receptor (KOR).

Dynorphin A, through its interaction with the KOR, plays a significant role in pain modulation, mood, and addiction.[1] However, its therapeutic utility is hampered by poor metabolic stability and undesirable side effects.[1] Understanding the SAR of shorter, more manageable fragments like dynorphin A (1-10) is crucial for the development of analogs with improved pharmacological profiles. This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Structure-Activity Insights

The N-terminal "message" sequence (Tyr-Gly-Gly-Phe) of dynorphin A is essential for its opioid receptor affinity, a feature shared with other opioid peptides.[2] The subsequent "address" sequence is critical for its selectivity and high affinity for the KOR.[3]

Systematic modifications of the dynorphin A (1-10) sequence have revealed several key determinants of its activity:

-

N-Terminal Tyrosine (Tyr¹): This residue is paramount for binding to all opioid receptors. Its removal results in a significant loss of affinity.

-

Phenylalanine (Phe⁴): This aromatic residue is also critical for opioid receptor affinity and agonist potency.

-

Arginine Residues (Arg⁶ and Arg⁷): These positively charged residues are crucial for high affinity and selectivity for the KOR. Their removal or substitution can dramatically decrease potency.

-

Proline (Pro¹⁰): This residue is important for maintaining a specific conformation of the peptide.

Quantitative Analysis of Dynorphin A (1-10) Analogs

The following tables summarize the binding affinities and functional potencies of dynorphin A (1-10) and selected analogs at the kappa, mu, and delta opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of Dynorphin A Analogs

| Analog | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (KOR vs. MOR/DOR) |

| Dynorphin A | ~0.2 | ~1.0 | ~10 | - |

| Dynorphin A (1-13) | 0.12 | - | - | - |

| [des-Arg⁷]Dyn A (1-13) | 0.39 | - | - | - |

| Dynorphin A (1-11) | 0.09 | - | - | - |

| [des-Arg⁷]Dyn A (1-11) | 0.43 | - | - | - |

| [Pro³]Dyn A (1-11)-NH₂ | 2.4 | >5000 | >5000 | >2000-fold vs. MOR/DOR |

| [des-Arg⁷]Dyn A (1-9) | 0.22 | - | - | - |

| [Ala¹]Dyn B amide | >1000 | >1000 | >1000 | - |

| [Ala⁴]Dyn B amide | >1000 | >1000 | >1000 | - |

| [Ala⁶]Dyn B amide | 110 | - | - | - |

| [Ala⁷]Dyn B amide | 200 | - | - | - |

Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of Dynorphin A Analogs

| Analog | Assay | KOR EC₅₀/IC₅₀ (nM) | MOR EC₅₀/IC₅₀ (nM) | DOR EC₅₀/IC₅₀ (nM) |

| Dynorphin A | GTPγS | ~1-10 | - | - |

| Dynorphin A (1-10)amide | Mouse Vas Deferens | 0.3 | - | - |

| Dynorphin A (1-13) | Mouse Vas Deferens | 4.0 | - | - |

| [Pro³]Dyn A (1-11)-NH₂ | [³⁵S]GTPγS (antagonist) | IC₅₀ = 380 | - | - |

| U69,593 (agonist) | GTPγS | Potent agonist | - | - |

| nor-Binaltorphimine (antagonist) | GTPγS | Potent antagonist | - | - |

Experimental Protocols

The characterization of dynorphin A analogs relies on a suite of in vitro assays to determine their binding affinity and functional potency.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a ligand for a specific receptor. A common method is a competition binding assay using a radiolabeled ligand.

Protocol for [³H]U-69,593 Competition Binding Assay for KOR:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., guinea pig cerebellum) or cells expressing the recombinant KOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it. Determine the protein concentration using a standard method like the Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine a fixed concentration of the radioligand [³H]U-69,593 (a selective KOR agonist).

-

Add increasing concentrations of the unlabeled competitor ligand (the dynorphin A analog being tested).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled selective KOR ligand (e.g., 10 µM U-50,488H).

-

Specific binding is calculated by subtracting non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response following receptor activation and are used to determine the potency (EC₅₀) and efficacy of a ligand.

Protocol for [³⁵S]GTPγS Binding Assay:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Buffer: Use a buffer containing MgCl₂, GDP, and NaCl.

-

Reaction Mixture:

-

In a 96-well plate, add the prepared membranes.

-

Add increasing concentrations of the agonist (the dynorphin A analog).

-

Add a fixed concentration of [³⁵S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Separation and Quantification: Separate bound and free [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.

-

Data Analysis:

-

Basal binding is determined in the absence of an agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Plot the agonist-stimulated increase in [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) from the curve.

-

Protocol for cAMP Accumulation Assay:

-

Cell Culture: Use cells stably expressing the KOR (e.g., HEK293 or CHO cells).

-

Assay:

-

Pre-treat cells with an adenylyl cyclase stimulator, such as forskolin.

-

Add increasing concentrations of the KOR agonist.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the IC₅₀.

Visualizing the Frameworks

Signaling Pathway

Activation of the KOR by dynorphin A initiates a cascade of intracellular events. The primary pathway involves the coupling to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: Canonical Gαi/o-coupled signaling pathway of the Kappa Opioid Receptor (KOR).

Experimental Workflow

The process of determining the binding affinity of a novel dynorphin A analog follows a structured workflow, from compound synthesis to data analysis.

Caption: Workflow for determining the binding affinity (Ki) of a dynorphin A analog.

Logical Relationship of SAR Components

The development of potent and selective KOR ligands from the dynorphin A (1-10) scaffold is an iterative process involving chemical modification and pharmacological evaluation.

Caption: Iterative process of structure-activity relationship (SAR) studies.

References

The Dichotomous Nature of Dynorphin A (1-10): A Technical Guide to its Non-Opioid Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin A and its fragments are endogenous opioid peptides traditionally recognized for their role in modulating pain, addiction, and mood through interaction with opioid receptors, primarily the kappa-opioid receptor (KOR). However, a growing body of evidence reveals a darker side to these peptides, demonstrating potent non-opioid mediated effects that contribute to excitotoxicity, neurodegeneration, and the exacerbation of pathological pain states.[1][2][3] This technical guide provides an in-depth exploration of the non-opioid actions of Dynorphin A (1-10), focusing on its interactions with the N-methyl-D-aspartate (NMDA) receptor and bradykinin receptors. We will delve into the signaling pathways, summarize key quantitative data, and provide detailed experimental protocols to facilitate further research in this critical area.

Core Non-Opioid Mechanisms of Dynorphin A (1-10)

Beyond its canonical opioid receptor activity, Dynorphin A (1-10) exerts significant physiological and pathophysiological effects through at least two major non-opioid mechanisms: direct interaction with the NMDA receptor and activation of bradykinin receptors. These interactions are implicated in conditions such as spinal cord injury, neuropathic pain, and inflammatory hyperalgesia.[4][5]

Interaction with the NMDA Receptor

Dynorphin A and its fragments, including Dyn A (1-10), can directly modulate the function of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity. This interaction is independent of opioid receptors and contributes to the neurotoxic profile of dynorphins observed at supraphysiological concentrations.

The non-opioid fragments of Dynorphin A, which lack the N-terminal tyrosine essential for opioid receptor activity, retain their ability to interact with NMDA receptors and induce neurotoxicity. This has significant implications for conditions where dynorphin levels are pathologically elevated, such as following spinal cord trauma.

Interaction with Bradykinin Receptors

Recent research has unveiled a novel mechanism whereby dynorphin A and its non-opioid fragments can directly activate bradykinin B1 and B2 receptors. This interaction is particularly relevant in the context of chronic pain, where upregulation of both dynorphin and bradykinin receptors is observed. Activation of bradykinin receptors by dynorphin fragments can lead to the release of pro-inflammatory mediators and the sensitization of nociceptive pathways, thereby contributing to hyperalgesia and allodynia.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the non-opioid effects of Dynorphin A fragments.

Table 1: Inhibition of NMDA-Activated Currents by Dynorphin Peptides

| Dynorphin Fragment | IC50 (μM) | Receptor Subtype(s) | Cell Type | Reference |

| Dynorphin A (1-32) | 0.25 | NMDA | Rat Trigeminal Neurons | |

| Dynorphin A (1-17) | 1.65 | NMDA | Rat Trigeminal Neurons | |

| Dynorphin A (1-13) | 1.8 | NMDA | Rat Trigeminal Neurons | |

| Dynorphin A (1-10) | 42.0 | NMDA | Rat Trigeminal Neurons |

Table 2: Effects of Dynorphin A (1-13) on Neuronal Viability and Intracellular Calcium

| Treatment | Concentration (μM) | Effect on Neuronal Survival | Effect on [Ca2+]i | Antagonized by | Reference |

| Dynorphin A (1-13) | 100 | Significant neuronal loss | Elevation | MK-801 (10 μM) | |

| Dynorphin A (1-13) + (-)-naloxone | 100 (Dyn) / 3 (Nal) | Exacerbated neuronal loss | - | - | |

| Dynorphin A (1-13) + nor-BNI | 10 (Dyn) / 3 (nor-BNI) | Exacerbated neuronal loss at 48h | - | - |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the literature.

References

- 1. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central non-opioid physiological and pathophysiological effects of dynorphin A and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spinal Dynorphin and Bradykinin Receptors Maintain Inflammatory Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Dynorphin A (1-10) in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynorphin A and its fragments, including Dynorphin A (1-10), are endogenous opioid peptides derived from the precursor protein prodynorphin. These peptides play a complex and often contradictory role in the modulation of pain. While classically known for their analgesic properties mediated through the kappa-opioid receptor (KOR), emerging evidence highlights their pronociceptive actions through non-opioid receptor systems. This technical guide provides an in-depth exploration of the dualistic nature of Dynorphin A (1-10) in pain signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and therapeutic development.

Introduction: The Dynorphin System

Dynorphins are a class of opioid peptides that are cleaved from the precursor protein prodynorphin.[1][2] This processing yields multiple active peptides, including Dynorphin A, Dynorphin B, and α/β-neo-endorphin.[1][2] These peptides are widely distributed throughout the central and peripheral nervous systems, with high concentrations in regions associated with pain processing, such as the spinal cord, hypothalamus, and midbrain.[2] The primary receptor for dynorphins is the KOR, a G-protein coupled receptor (GPCR). The activation of KORs is implicated in a variety of physiological processes, including analgesia, mood regulation, and addiction. However, the actions of dynorphins are not limited to the KOR, and their interactions with other receptor systems contribute to their complex pharmacological profile.

Opioid-Mediated Antinociception

Dynorphin A (1-10), like its parent peptide Dynorphin A (1-17), exhibits analgesic properties by activating KORs. This interaction initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and a reduction in the transmission of nociceptive signals.

Signaling Pathway

Activation of the KOR by Dynorphin A (1-10) leads to the stimulation of Gi/o proteins. This results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Concurrently, the Gβγ subunit promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. KOR activation also inhibits voltage-gated calcium channels (VGCCs), further reducing neuronal excitability and neurotransmitter release. Additionally, the phosphorylated KOR can recruit β-arrestins, which mediate receptor desensitization and internalization, as well as scaffolding for other signaling pathways like mitogen-activated protein kinase (MAPK).

References

Dynorphin A (1-10) and its Involvement in Addiction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The endogenous opioid peptide Dynorphin A and its fragments, acting primarily through the kappa-opioid receptor (KOR), are critically involved in the neurobiology of addiction. This system is a key mediator of the negative affective states associated with stress and drug withdrawal, driving the cycle of negative reinforcement that characterizes substance use disorders. This document provides a detailed examination of the role of the Dynorphin/KOR system in addiction, focusing on its signaling pathways, quantitative effects on neurochemistry and behavior, and the experimental methodologies used to elucidate its function. The therapeutic potential of targeting this system, particularly with KOR antagonists, represents a promising avenue for the development of novel addiction pharmacotherapies.

The Dynorphin/Kappa-Opioid Receptor (DYN/KOR) System: A Counterbalance to Reward

The DYN/KOR system is a crucial component of the brain's endogenous opioid network, acting as a natural counterbalance to the dopaminergic reward pathways.[1][2] Dynorphins are a class of opioid peptides derived from the precursor protein prodynorphin (PDYN).[1][3] Upon neuronal stimulation, prodynorphin is processed into several active peptides, including Dynorphin A, Dynorphin B, and neo-endorphins.[1] These peptides, particularly Dynorphin A and its fragments, are the primary endogenous ligands for the KOR, a G-protein coupled receptor (GPCR) widely distributed in brain regions associated with mood, motivation, and stress, such as the nucleus accumbens, amygdala, and hypothalamus.

In the context of addiction, the DYN/KOR system becomes particularly salient. Chronic exposure to drugs of abuse, including cocaine, alcohol, and opioids, leads to a significant upregulation of the DYN/KOR system. This neuroadaptation is believed to mediate the dysphoria, anhedonia, and anxiety that characterize drug withdrawal. By producing a negative emotional state, the hyperactive DYN/KOR system promotes drug-seeking behavior as a means to alleviate these aversive feelings—a process known as negative reinforcement. Furthermore, stress, a well-known trigger for relapse, potently activates the DYN/KOR system, further implicating it as a central player in the persistence of addictive behaviors.

Signaling Pathways and Mechanisms of Action

The actions of Dynorphin A are initiated by its binding to the KOR, which triggers a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release.

Upon release into the synaptic cleft, Dynorphin A binds to KORs, which are typically located on presynaptic terminals. As a Gi/o-coupled receptor, KOR activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity. This signaling cascade is a primary mechanism for regulating neurotransmitter release.

A critical function of the DYN/KOR system in addiction is its inhibitory control over dopamine release in the mesolimbic pathway. Dynorphins released from neurons (e.g., medium spiny neurons in the nucleus accumbens) act on presynaptic KORs located on dopamine neuron terminals originating from the ventral tegmental area (VTA). This activation inhibits dopamine release, dampening the rewarding effects of both natural stimuli and drugs of abuse and contributing to a state of anhedonia.

Quantitative Data on Dynorphin A (1-10) and KOR Ligands

The potency and effects of dynorphin fragments and other KOR ligands have been quantified in various assays. Dynorphin A (1-10)amide, a derivative of the endogenous peptide, has demonstrated particularly high potency.

Table 1: Potency and Binding Affinity of KOR Ligands

| Compound | Assay | Measurement | Value | Species | Reference |

|---|---|---|---|---|---|

| Dynorphin A (1-10)amide | Mouse Vas Deferens | IC₅₀ (Twitch Inhibition) | 0.3 nM | Mouse | |

| Dynorphin A (1-13) | Mouse Vas Deferens | IC₅₀ (Twitch Inhibition) | 4.0 nM | Mouse | |

| Dynorphin A (1-10)amide | Dihydromorphine Binding | IC₅₀ (Displacement) | 5 nM | N/A | |

| CSD-CH₂(₁,₈)-NH₂ (Antagonist) | Radioligand Binding | Kᵢ | 7 nM | N/A | |

| nor-Binaltorphimine (Antagonist) | Radioligand Binding | Kᵢ (KOR) | 0.16 nM | N/A |

| U-50,488 (Agonist) | Radioligand Binding | Kᵢ (KOR) | 1.1 nM | N/A | |

Table 2: Behavioral Effects of KOR Ligands in Addiction Models

| Ligand Type | Model | Behavior Measured | Effect | Species | Reference |

|---|---|---|---|---|---|

| KOR Antagonist (nor-BNI) | Stress-Induced Reinstatement | Cocaine Seeking | Blocked reinstatement | Animals | |

| KOR Antagonist (nor-BNI) | Cocaine CPP | Place Preference | Blocked stress-induced potentiation of CPP | Mouse | |

| KOR Agonist (U-50,488H) | Morphine CPP | Place Preference | Blocked morphine-induced CPP | Rat | |

| KOR Agonist (Dynorphin A) | Heroin Self-Administration | Drug Intake | Increased self-administration | N/A |

| KOR Antagonist | Alcohol Self-Administration | Ethanol Intake | Reduced intake in dependent animals | Rat | |

Key Experimental Protocols

The role of the DYN/KOR system in addiction is primarily investigated using a combination of behavioral, neurochemical, and molecular techniques in animal models.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding or aversive properties of drugs by pairing a distinct environment with drug administration.

-

Phase 1: Pre-Conditioning Test (Baseline): The animal is allowed to freely explore a two-chamber apparatus to determine any initial preference for one chamber over the other.

-

Phase 2: Conditioning: Over several days, the animal receives injections of a drug (e.g., cocaine) and is confined to one chamber, and a saline injection while confined to the other chamber. To test the effect of the DYN/KOR system, a KOR agonist or antagonist can be administered before the drug conditioning session.

-

Phase 3: Post-Conditioning Test (Preference Test): The animal is again allowed to freely explore both chambers in a drug-free state. An increase in time spent in the drug-paired chamber indicates a conditioned preference (reward), while a decrease indicates aversion.

Intravenous Self-Administration (IVSA)

This model is considered the gold standard for studying the reinforcing effects of drugs and drug-seeking behavior.

-

Surgery: A catheter is surgically implanted into the jugular vein of a rodent, allowing for intravenous drug delivery.

-

Acquisition: The animal is placed in an operant chamber with two levers. Pressing the "active" lever results in an infusion of the drug, while pressing the "inactive" lever has no consequence. Animals learn to self-administer the drug.

-

Extinction and Reinstatement: Once self-administration is stable, the drug is withheld (extinction phase), and lever pressing decreases. Reinstatement of drug-seeking (lever pressing) can then be triggered by a drug prime, a drug-associated cue, or a stressor. KOR antagonists are often tested for their ability to block stress- or cue-induced reinstatement.

In Vivo Microdialysis

This technique measures real-time neurotransmitter levels in specific brain regions of awake, behaving animals.

-

Probe Implantation: A microdialysis probe is surgically implanted into a target brain area, such as the nucleus accumbens.

-

Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane and are collected in the outgoing fluid (dialysate).

-

Analysis: Samples are collected at regular intervals and analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations (e.g., dopamine). This allows researchers to observe how drug administration, stress, or KOR ligand treatment dynamically alters neurochemistry.

Radioligand Binding Assay

This in vitro technique is used to determine the affinity (Kᵢ) of a ligand for a specific receptor.

-

Tissue Preparation: Brain tissue containing the receptor of interest (KOR) is homogenized.

-

Incubation: The tissue homogenate is incubated with a fixed concentration of a radiolabeled ligand known to bind to the KOR (e.g., [³H]U-50,488).

-

Competition: Increasing concentrations of an unlabeled test compound (e.g., Dynorphin A 1-10) are added to compete with the radioligand for binding to the receptor.

-

Detection and Analysis: The amount of bound radioactivity is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the binding affinity (Kᵢ).

Conclusion and Therapeutic Outlook

The Dynorphin A/KOR system is a pivotal modulator of the negative affective states that perpetuate addiction. Chronic drug use sensitizes this system, creating a state of dysphoria and anhedonia during withdrawal that powerfully drives relapse. The ability of stress to activate dynorphin release further solidifies the system's role as a critical link between stress, negative affect, and drug-seeking.

This understanding has positioned the KOR as a prime therapeutic target for addiction. Unlike treatments that target the rewarding effects of drugs, KOR antagonists aim to alleviate the negative emotional states that maintain the addiction cycle. Preclinical studies have consistently shown that KOR antagonists can reduce drug self-administration, block stress-induced reinstatement of drug-seeking, and mitigate withdrawal symptoms for a variety of substances, including alcohol, cocaine, and opioids. The development of selective, orally bioavailable KOR antagonists with favorable pharmacokinetic profiles is an active and promising area of research for creating a new class of medications to treat substance use disorders.

References

- 1. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynorphin - Wikipedia [en.wikipedia.org]

The Physiological Role of Dynorphin A (1-10) in the Stress Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the physiological role of Dynorphin A (1-10), a key endogenous opioid peptide, in the complex cascade of the stress response. Emerging from the precursor protein prodynorphin, this peptide fragment exerts significant influence over neuroendocrine, behavioral, and cellular pathways, positioning it as a critical modulator of both the immediate and long-term consequences of stress. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the core signaling pathways.

Core Concepts: Dynorphin A (1-10) and the Stress Axis

Stress triggers a complex series of physiological and behavioral responses designed to maintain homeostasis. A central component of this is the activation of the hypothalamic-pituitary-adrenal (HPA) axis. The dynorphin/kappa-opioid receptor (KOR) system is a pivotal modulator of this axis and the overall stress response.[1][2] Dynorphins are released in response to stress and have been shown to influence the release of key stress hormones.[1][3]

The actions of dynorphins, including the 1-10 fragment, are multifaceted, exhibiting both opioid and non-opioid mediated effects.[4] The primary opioid effects are mediated through the activation of the KOR, a G-protein coupled receptor. This interaction is largely responsible for the dysphoric and aversive states associated with chronic stress. Non-opioid actions, which can be independent of KOR, have also been reported, including interactions with the N-methyl-D-aspartate (NMDA) receptor system.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of Dynorphin A and the broader dynorphin/KOR system in the stress response.

Table 1: Effects of Stress on Dynorphin System Gene Expression

| Brain Region | Stressor | Duration | Change in Prodynorphin (Pdyn) mRNA | Species | Reference |

| Nucleus Accumbens (NAc) | Acute Social Defeat | 1 Day | Increased | Mouse | |

| Nucleus Accumbens (NAc) | Chronic Social Defeat | 10 Days | Decreased | Mouse |

Table 2: Behavioral Effects of KOR Modulation in Stress Paradigms

| Behavioral Test | Pharmacological Agent | Effect on Behavior | Species | Reference |

| Forced Swim Test (Immobility) | nor-Binaltorphimine (KOR antagonist) | Reduced stress-induced immobility | Mouse | |

| Conditioned Place Aversion (CPA) | nor-Binaltorphimine (KOR antagonist) | Blocked footshock-induced place aversion | Mouse | |

| Elevated Plus Maze | nor-Binaltorphimine (KOR antagonist) | Blocked CRF-induced anxiety-like behavior | Mouse | |

| Intracranial Self-Stimulation (ICSS) | JDTic (KOR antagonist) | No effect on chronic stress-induced anhedonia | Mouse |

Table 3: Neurochemical Effects of Dynorphin/KOR System Activation

| Brain Region | Stimulus | Measured Effect | Species | Reference |

| Hypothalamus | Dynorphin | Release of CRH and AVP (opioid mechanism) | Fetal Sheep | |

| Anterior Pituitary (AtT-20 cells) | Dynorphin A (1-17) | Stimulation of ACTH release (non-opioid) | Mouse | |

| Basolateral Amygdala (BLA) | Corticotropin-Releasing Factor (CRF) | Increased KOR phosphorylation (activation) | Mouse |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Dynorphin A (1-10) and stress.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral paradigm to assess depressive-like behavior and the effects of stress in rodents.

-

Apparatus: A cylindrical container (e.g., 25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-swim session (Day 1): Mice are placed in the water for a 15-minute period.

-

Test session (Day 2): 24 hours after the pre-swim, mice are again placed in the water for a 5-minute test session.

-

Data Acquisition: The duration of immobility (floating passively with only minor movements to keep the head above water) during the test session is recorded.

-

-

Drug Administration: The KOR antagonist nor-binaltorphimine (nor-BNI) can be administered (e.g., 10 mg/kg, i.p.) prior to the test session to evaluate the role of the dynorphin/KOR system.

Conditioned Place Preference/Aversion (CPP/CPA)

This paradigm is used to measure the rewarding or aversive properties of a stimulus, such as a drug or a stressful experience.

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, connected by a neutral central compartment.

-

Procedure:

-

Pre-conditioning (Day 1): Mice are allowed to freely explore the entire apparatus to determine any baseline preference for either chamber.

-

Conditioning (Days 2-5):

-

On alternate days, mice receive an injection of the test substance (e.g., cocaine for CPP) or are exposed to a stressor (e.g., footshock for CPA) and are confined to one of the chambers.

-

On the other days, they receive a control injection (e.g., saline) and are confined to the opposite chamber.

-

-

Test (Day 6): Mice are allowed to freely explore the entire apparatus, and the time spent in each chamber is recorded.

-

-

Data Analysis: A significant increase in time spent in the drug-paired chamber indicates preference, while a significant decrease indicates aversion.

In Vitro ACTH Release Assay

This assay is used to directly measure the effect of substances on the release of adrenocorticotropic hormone (ACTH) from pituitary cells.

-

Cell Line: AtT-20 cells, a mouse anterior pituitary tumor cell line that secretes ACTH.

-

Procedure:

-

AtT-20 cells are cultured in 24-well plates.

-

On the day of the experiment, the culture medium is replaced with serum-free medium.

-

Cells are treated with various concentrations of Dynorphin A peptides (e.g., Dynorphin A 1-17).

-

After a defined incubation period, the medium is collected.

-

The concentration of ACTH in the medium is determined using a specific radioimmunoassay (RIA) or ELISA.

-

-

Controls: The effects of KOR agonists (e.g., U50488H) and antagonists (e.g., naloxone) are also tested to distinguish between opioid and non-opioid mechanisms.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Dynorphin's dual role in modulating the HPA axis during stress.

Caption: Signaling cascade from stress to aversive behavior via CRF and Dynorphin.

Caption: Experimental workflow for Conditioned Place Aversion (CPA) studies.

Conclusion and Future Directions

Dynorphin A (1-10), as part of the broader dynorphin/KOR system, plays a critical and complex role in the physiological response to stress. Its actions on the HPA axis and its mediation of the aversive and dysphoric components of the stress experience highlight its significance. The interplay between the dynorphin and CRF systems is a key area of investigation for understanding stress-related psychopathologies.

Future research should focus on further elucidating the specific contributions of different Dynorphin A fragments, including the 1-10 peptide, and their distinct signaling properties. Differentiating the opioid versus non-opioid mediated effects in various brain regions will be crucial. Moreover, a deeper understanding of the downstream intracellular signaling cascades activated by Dynorphin A (1-10) in response to stress could unveil novel therapeutic targets for the treatment of stress-related disorders such as depression and anxiety. The development of selective KOR antagonists continues to be a promising avenue for mitigating the negative affective consequences of chronic stress.

References

- 1. The Dynorphin-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynorphin, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. Dynorphin and the hypothalamo-pituitary-adrenal axis during fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endogenous opioid system plays a critical role in regulating mood, stress responses, and reward pathways. Within this system, the dynorphins, a class of opioid peptides, and their primary receptor, the kappa opioid receptor (KOR), have emerged as key players in the pathophysiology of mood disorders, particularly depression. Activation of the dynorphin/KOR system is strongly associated with aversive and pro-depressive states. This technical guide provides an in-depth examination of the relationship between a specific dynorphin fragment, Dynorphin A (1-10), and its implications for mood and depression. We will delve into the molecular interactions, signaling pathways, and behavioral effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Molecular Interactions and Signaling Pathways

Dynorphin A (1-10), a decapeptide fragment of Dynorphin A, exerts its biological effects primarily by binding to and activating the KOR, a G protein-coupled receptor (GPCR). While KOR is its principal target, Dynorphin A and its fragments can also interact with mu-opioid receptors (MOR) and delta-opioid receptors (DOR), albeit with lower affinity[1][2][3].

Binding Affinities and Functional Potencies

The interaction of Dynorphin A (1-10) and related fragments with opioid receptors has been characterized using various in vitro assays. The binding affinity (Ki) and functional potency (EC50/IC50) are crucial parameters for understanding the peptide's pharmacological profile.

| Ligand | Receptor | Assay Type | Ki (nM) | EC50/IC50 (nM) | Cell Type | Reference |

| Dynorphin A | KOR | [3H]diprenorphine Binding | 0.05 ± 0.01 | - | hKOR-transfected cells | [4] |

| Dynorphin A | MOR | [3H]diprenorphine Binding | 1.60 ± 0.18 | - | hMOR-transfected cells | [4] |

| Dynorphin A | DOR | [3H]diprenorphine Binding | 1.25 ± 0.12 | - | hDOR-transfected cells | |

| Dynorphin A (1-13) | KOR | [35S]GTPγS Binding | - | ~1000 | Mouse striatal membranes | |

| Dynorphin A (1-17) | KOR | [35S]GTPγS Binding | - | ~1000 | Mouse striatal membranes | |

| Dynorphin A (1-7) | KOR | cAMP Assay | - | Potent Agonist | HEK-fKOP cells | |

| Dynorphin A (1-9) | KOR | cAMP Assay | - | Potent Agonist | HEK-fKOP cells |

Note: Data for Dynorphin A (1-10) is limited; values for closely related fragments are provided for context.

KOR-Mediated Signaling Cascade

Activation of the KOR by Dynorphin A (1-10) initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, KOR activation modulates several key signaling pathways implicated in mood regulation, including the mitogen-activated protein kinase (MAPK) pathway (e.g., p38, ERK) and the transcription factor cAMP response element-binding protein (CREB). Chronic activation of this pathway, often triggered by stress, is thought to contribute to the neuroadaptations underlying depressive states.

Experimental Protocols: In Vitro Assays

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Dynorphin A (1-10) for opioid receptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the opioid receptor of interest (KOR, MOR, or DOR) or from brain tissue (e.g., striatum).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]diprenorphine (a non-selective opioid antagonist) at a concentration near its Kd value.

-

Competitor: Serial dilutions of Dynorphin A (1-10).

-

Incubation: Incubate membrane homogenates with the radioligand and varying concentrations of Dynorphin A (1-10) at 25°C for 60-90 minutes.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of Dynorphin A (1-10) that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[35S]GTPγS Binding Assay

Objective: To measure the functional activation of G proteins by Dynorphin A (1-10) at the KOR.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Reagents:

-

GDP (10 µM) to ensure G proteins are in their inactive state.

-

[35S]GTPγS (0.05-0.1 nM) as the radiolabeled non-hydrolyzable GTP analog.

-

Serial dilutions of Dynorphin A (1-10).

-

-

Incubation: Incubate membranes with GDP, [35S]GTPγS, and varying concentrations of Dynorphin A (1-10) at 30°C for 60 minutes.

-

Separation and Quantification: Similar to the radioligand binding assay.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) from the resulting dose-response curve.

cAMP Accumulation Assay

Objective: To quantify the inhibition of adenylyl cyclase activity by Dynorphin A (1-10) through KOR activation.

Methodology:

-

Cell Culture: Use cells stably expressing the KOR (e.g., HEK293 or CHO cells).

-

Assay Procedure:

-

Plate cells in a 96-well plate.

-

Pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of Dynorphin A (1-10).

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin.

-

Incubate for 15-30 minutes.

-

-

cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Determine the IC50 value from the resulting dose-response curve.

Behavioral Effects and In Vivo Models

Activation of the dynorphin/KOR system is consistently associated with depressive-like behaviors in preclinical models. These models are crucial for understanding the in vivo consequences of Dynorphin A (1-10) activity and for the preclinical evaluation of potential therapeutic interventions.

Forced Swim Test (FST)

Objective: To assess depressive-like behavior (behavioral despair) in rodents.

Methodology:

-

Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test (Day 1): Place the animal in the cylinder for a 15-minute session. This is to induce a state of helplessness.

-

Test (Day 2): 24 hours later, place the animal back in the cylinder for a 5-minute session.

-

-

Drug Administration: Administer Dynorphin A (1-10) or vehicle intracerebroventricularly (i.c.v.) at a specified time before the test session.

-

Data Collection: Record the duration of immobility during the test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

Expected Outcome: Activation of the KOR system by dynorphins is expected to increase immobility time, reflecting a pro-depressive-like effect.

Learned Helplessness (LH)

Objective: To model depression resulting from exposure to uncontrollable stress.

Methodology:

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering foot shocks.

-

Procedure:

-

Induction Phase (Day 1): Expose animals to a series of inescapable and unpredictable foot shocks. A yoked control group receives the same shocks but can terminate them via an action (e.g., pressing a lever). A naive control group receives no shocks.

-

Test Phase (Day 2): 24 hours later, place all animals in the shuttle box and subject them to a series of escapable shocks, preceded by a warning cue (e.g., a light or tone).

-

-

Drug Administration: Administer Dynorphin A (1-10) or vehicle (i.c.v.) before the test phase.

-

Data Collection: Record the number of failures to escape the shock and the latency to escape.

-

Expected Outcome: Animals exposed to inescapable shock are expected to show a higher number of escape failures and longer escape latencies. Dynorphin A (1-10) administration is predicted to exacerbate these deficits.

Conditioned Place Aversion (CPA)

Objective: To measure the aversive (dysphoric) properties of Dynorphin A (1-10).

Methodology:

-

Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-conditioning (Day 1): Allow the animal to freely explore both chambers to determine any baseline preference.

-

Conditioning (Days 2-3): On one day, confine the animal to one chamber after administration of Dynorphin A (1-10). On the alternate day, confine the animal to the other chamber after vehicle administration.

-

Test (Day 4): Allow the animal to freely explore both chambers in a drug-free state.

-

-

Data Collection: Record the time spent in each chamber during the test phase.

-

Expected Outcome: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion, reflecting the aversive properties of the compound.

The Dynorphin A (1-10) - Depression Axis: A Logical Framework

The relationship between Dynorphin A (1-10) and depression can be conceptualized as a feed-forward system where stress plays a central role. Stressful stimuli trigger the release of dynorphins in brain regions associated with mood and reward, such as the nucleus accumbens and amygdala. This leads to the activation of KOR, which in turn drives the cellular and behavioral manifestations of a depressive-like state.

Conclusion

Dynorphin A (1-10), through its action at the kappa opioid receptor, is a significant contributor to the neurobiology of mood and depression. The activation of the dynorphin/KOR system by stress leads to a cascade of molecular and cellular events that culminate in depressive-like behaviors. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate this system further. Targeting the dynorphin/KOR pathway, particularly with KOR antagonists, represents a promising therapeutic strategy for the treatment of depression and other stress-related mood disorders. Further research is warranted to fully elucidate the specific role of Dynorphin A (1-10) and to develop selective modulators of this system with improved therapeutic profiles.

References

- 1. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desipramine Reduces Stress-Activated Dynorphin Expression and CREB Phosphorylation in NAc Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Dynorphin A (1-10) and its Interaction with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin A is an endogenous opioid peptide that plays a crucial role in a variety of physiological and pathological processes, including pain modulation, addiction, and neuroprotection. While its effects are primarily mediated through the kappa-opioid receptor (KOR), a growing body of evidence has revealed a significant, non-opioid mechanism of action involving direct interaction with the N-methyl-D-aspartate (NMDA) receptor. This interaction is complex, with dynorphin peptides capable of both potentiating and inhibiting NMDA receptor function, depending on the specific dynorphin fragment, concentration, and the physiological context.[1][2] This technical guide focuses specifically on the interaction of the N-terminal fragment, Dynorphin A (1-10), with NMDA receptors, providing a comprehensive overview of the quantitative data, experimental methodologies, and proposed signaling pathways.

Quantitative Data Summary

The interaction of Dynorphin A (1-10) with NMDA receptors has been quantified in terms of its inhibitory concentration (IC50). The available data is summarized in the table below, alongside data for other relevant dynorphin fragments for comparative purposes.

| Peptide Fragment | IC50 (µM) | Experimental System | Key Findings | Reference |

| Dynorphin A (1-10) | 42.0 | Isolated rat trigeminal neurons | Voltage-independent block of NMDA-activated currents. | [3][4][5] |

| Dynorphin A (1-13) | 1.8 - 7.4 | Acutely dissociated trigeminal neurons in rat | Voltage-independent block. | |

| Dynorphin A (1-17) | 1.65 - 6.6 | Acutely dissociated trigeminal neurons in rat | Reversible, voltage-independent block. Shortens mean open time and decreases the probability of opening of NMDA channels without affecting single-channel conductance. | |

| Dynorphin A (1-32) | 0.25 - 0.26 | Acutely dissociated trigeminal neurons in rat | Voltage-independent block. |

Mechanism of Interaction

Dynorphin A (1-10) and other dynorphin fragments act as non-competitive antagonists of the NMDA receptor. The blocking action is voltage-independent, suggesting that the binding site is not within the ion channel pore. Instead, evidence suggests that dynorphin interacts with an external site on the receptor that is conformationally linked to the redox modulatory site(s). This interaction alters the gating properties of the channel, leading to a reduction in the probability of channel opening and a shorter mean open time, without changing the single-channel conductance.

Interestingly, the inhibitory potency of dynorphin A peptides on NMDA receptors increases with peptide length, with Dynorphin A (1-32) being significantly more potent than Dynorphin A (1-10). This suggests that amino acid residues beyond the 1-10 sequence contribute to the binding affinity and/or efficacy at the NMDA receptor.

The interaction is also dependent on extracellular pH, with lower pH enhancing the inhibitory effect of Dynorphin A. This suggests that the protonation state of either the peptide or the receptor influences the binding interaction.

It is crucial to note that this direct, inhibitory interaction is distinct from the opioid receptor-mediated effects of dynorphin. The blockade of NMDA receptors by dynorphin peptides is not reversed by opioid antagonists such as naloxone or nor-binaltorphimine.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway for the direct interaction of Dynorphin A (1-10) with the NMDA receptor and the dichotomous role of Dynorphin A in neuronal signaling.

Figure 1: Proposed signaling pathway for Dynorphin A (1-10) direct inhibition of the NMDA receptor.

Figure 2: Dichotomous signaling of Dynorphin A, mediating both neuroprotection and neurotoxicity.

Experimental Protocols

The following section details the key experimental methodologies used to characterize the interaction between Dynorphin A (1-10) and NMDA receptors.

Whole-Cell Patch Clamp Recording

This technique is used to measure the ion currents flowing through the entire cell membrane, allowing for the characterization of the effects of Dynorphin A (1-10) on NMDA-activated currents.

Experimental Workflow:

Figure 3: Workflow for whole-cell patch clamp experiments to study Dynorphin A (1-10) effects.

Methodological Details:

-

Cell Preparation: Trigeminal neurons are acutely dissociated from rats.

-

Recording Solution: The external solution typically contains a physiological salt solution with NMDA and glycine to activate the receptors. The internal solution within the patch pipette contains a salt solution designed to mimic the intracellular environment.

-

Drug Application: Dynorphin A (1-10) is applied to the bath or via a perfusion system at various concentrations to determine the dose-response relationship.

-

Data Acquisition and Analysis: NMDA-activated currents are recorded before, during, and after the application of Dynorphin A (1-10). The percentage of inhibition is calculated for each concentration, and the data is fitted to a logistic equation to determine the IC50 value.

Single-Channel Patch Clamp Recording

This high-resolution technique allows for the observation of the opening and closing of individual NMDA receptor channels, providing insights into the mechanism of action of Dynorphin A. While detailed single-channel analysis has been more extensively reported for longer fragments like Dyn A (1-17), the findings are considered relevant to the action of Dyn A (1-10).

Methodological Details:

-

Patch Configuration: Recordings are typically made in the cell-free, outside-out patch configuration. This allows for precise control of the extracellular environment and the application of drugs directly to the external face of the receptor.

-

Data Analysis: The recorded single-channel currents are analyzed to determine the effects of dynorphin on channel conductance, open probability, and mean open time.

Conclusion

Dynorphin A (1-10) directly interacts with the NMDA receptor in a non-opioid, voltage-independent manner to inhibit its function. This interaction is characterized by a moderate inhibitory potency and is thought to occur at an external modulatory site linked to the redox state of the receptor, thereby altering its gating properties. Understanding this interaction is critical for elucidating the complex roles of dynorphins in both physiological and pathological conditions and for the development of novel therapeutic strategies targeting the dynorphin-NMDA receptor axis. Further research is warranted to fully characterize the binding site of Dynorphin A (1-10) on the NMDA receptor and to explore the therapeutic potential of modulating this interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

The Dual Nature of Dynorphin A (1-10): A Cellular and Molecular Perspective for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dynorphin A (1-10), a truncated form of the endogenous opioid peptide Dynorphin A, represents a fascinating and complex molecule with significant implications for neuroscience research and drug development. While its parent peptide is well-known as the endogenous ligand for the kappa opioid receptor (KOR), Dynorphin A (1-10) exhibits a multifaceted pharmacological profile, interacting with both opioid and non-opioid receptor systems. This guide provides a comprehensive overview of the cellular and molecular effects of Dynorphin A (1-10), presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to facilitate a deeper understanding of its biological actions.

Core Cellular and Molecular Effects

Dynorphin A (1-10) exerts its biological effects through a complex interplay of interactions with multiple receptor systems, primarily the kappa opioid receptor (KOR) and the N-methyl-D-aspartate (NMDA) receptor. Additionally, emerging evidence suggests a role for bradykinin receptors in mediating some of its non-opioid effects.

Opioid Receptor Interactions

As a fragment of Dynorphin A, Dynorphin A (1-10) retains affinity for opioid receptors, with a preference for the kappa opioid receptor. Activation of KOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Non-Opioid Receptor Interactions